Hydrophobicity Comparison: n-Butyl vs. tert-Butyl and Methyl Analogs
The n-butyl group in 2-(butylamino)acetic acid provides an intermediate hydrophobicity profile compared to shorter and bulkier alkyl-substituted glycines. Its LogP value of approximately 1.65–2.11 positions it between the more hydrophilic N-methylglycine (LogP ~ -2.76) and the more hydrophobic N-octylglycine [1].
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.65–2.11 (estimated) |
| Comparator Or Baseline | N-methylglycine (sarcosine): LogP ~ -2.76; N-tert-butylglycine: LogP = 1.65; N-octylglycine: LogP > 2.5 |
| Quantified Difference | Difference of ~4.4–4.9 LogP units vs. N-methylglycine; ~0–0.46 units vs. N-tert-butylglycine |
| Conditions | Predicted/estimated values from chemical databases |
Why This Matters
LogP governs solubility and membrane permeability, directly influencing compound selection for aqueous formulations versus lipophilic applications.
- [1] PubChem. (n.d.). 2-(Butylamino)acetic acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2-_Butylamino_acetic-acid View Source
